
JNJ-40418677
Übersicht
Beschreibung
JNJ-40418677 is a small molecule drug developed by Janssen Pharmaceutical Unlimited Company. It is a γ-secretase modulator, which selectively blocks γ-site cleavage of the amyloid precursor protein without affecting the processing of Notch . This compound is primarily investigated for its potential therapeutic effects in treating Alzheimer’s disease .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
JNJ-40418677 has demonstrated several key pharmacological characteristics:
- Selectivity : The compound selectively reduces Aβ42 levels without affecting Notch processing or other amyloid precursor protein cleavage products. This selectivity is crucial as it minimizes potential side effects associated with Notch signaling disruption .
- Brain Penetration : this compound exhibits excellent brain penetration following oral administration, which is vital for its effectiveness in treating central nervous system disorders .
- Dose-Dependent Efficacy : Studies have shown that chronic treatment with this compound leads to a dose-dependent decrease in Aβ42 levels and amyloid plaque burden in transgenic mouse models of AD .
In Vitro Studies
In vitro studies have been conducted using human neuroblastoma cells and rat primary neurons:
- Aβ42 Reduction : this compound effectively reduced Aβ42 secretion in these cell types, demonstrating its potential as a therapeutic agent for AD .
- Mechanism of Action : The compound was shown to modulate γ-secretase activity, leading to altered Aβ peptide profiles, specifically increasing the production of less toxic Aβ38 while decreasing Aβ42 levels .
In Vivo Studies
In vivo experiments were performed on Tg2576 mice, a model for AD:
- Chronic Treatment : Mice treated with this compound from 6 to 13 months of age exhibited significant reductions in brain Aβ levels and plaque formation compared to vehicle-treated controls. The treatment resulted in a marked decrease in both the number and area occupied by plaques .
- Dosing Regimen : Various dosing regimens were tested, revealing that even at lower doses, this compound could effectively lower Aβ42 levels and reduce plaque accumulation over time .
Case Studies
Several case studies highlight the effectiveness of this compound:
-
Chronic Treatment Study :
- Objective : To assess the long-term effects of this compound on amyloid plaque formation.
- Methodology : Tg2576 mice were treated with varying doses (0, 20, 60, 120 mg/kg) over several months.
- Results : Significant reductions in plaque burden were observed, correlating with the administered dose. The study concluded that chronic administration could modify disease progression effectively .
-
Acute Treatment Study :
- Objective : To evaluate the immediate effects of single-dose administration.
- Methodology : Young APP-Swe mice received single oral doses (10, 30, 100 mg/kg).
- Results : A significant decrease in brain Aβ42 levels was noted within hours post-administration, demonstrating rapid action and potential for acute intervention strategies .
Conclusion and Future Directions
This compound represents a promising candidate for the development of disease-modifying therapies for Alzheimer's disease. Its ability to selectively reduce neurotoxic Aβ42 while maintaining Notch signaling integrity positions it as a unique therapeutic option. Ongoing research is needed to further elucidate its long-term efficacy and safety profile in human clinical trials.
Data Summary Table
Study Type | Model | Dose Range (mg/kg) | Key Findings |
---|---|---|---|
In Vitro | Human Cells | N/A | Reduced Aβ42 secretion without affecting Notch |
In Vivo Chronic | Tg2576 Mice | 0, 20, 60, 120 | Decreased plaque burden and brain Aβ levels |
In Vivo Acute | APP-Swe Mice | 10, 30, 100 | Rapid decrease in Aβ42 levels post single dose |
Wirkmechanismus
Target of Action
The primary target of 2-(S)-(3,5-Bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid is the γ-secretase complex . This complex is a multi-subunit protease complex that plays a crucial role in various cellular processes, including intramembrane proteolysis of type-I transmembrane proteins .
Mode of Action
2-(S)-(3,5-Bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid is a modulator of γ-secretase . It selectively reduces the secretion of Aβ42 in human neuroblastoma cells and rat primary neurons . This selective reduction of Aβ42 secretion suggests that the compound interacts with its target, the γ-secretase complex, to modulate its enzymatic activity .
Biochemical Pathways
The compound’s action primarily affects the amyloidogenic pathway, which is involved in the pathogenesis of Alzheimer’s disease . By modulating γ-secretase activity, it selectively reduces the production of Aβ42, a neurotoxic peptide that accumulates in the brains of Alzheimer’s patients .
Pharmacokinetics
The compound is orally active and can cross the blood-brain barrier . It shows excellent brain penetration after oral administration in mice . The compound’s ability to cross the blood-brain barrier suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of the compound’s action include a dose- and time-dependent decrease of brain Aβ42 levels . Chronic treatment with the compound in Tg2576 mice, a mouse model of Alzheimer’s disease, resulted in a dose-dependent reduction in brain Aβ levels, the area occupied by plaques, and plaque number .
Biochemische Analyse
Biochemical Properties
“JNJ-40418677” is known to interact with γ-secretase, a complex enzyme that plays a crucial role in the production of amyloid-β peptides . The compound selectively inhibits Aβ42 and NS2B-NS3 protease, with IC50s of 200 nM and 3.9 μM, respectively . It does not inhibit Notch processing or formation of other amyloid precursor protein cleavage products .
Cellular Effects
In human neuroblastoma cells and rat primary neurons, “this compound” selectively reduces Aβ42 secretion . It does not affect total Aβ concentration, Notch signaling, or COX activity . The compound has shown good biological tolerance in these cellular models .
Molecular Mechanism
“this compound” modulates the γ-secretase complex by binding to presenilin, the catalytic subunit of the complex . This binding alters the enzymatic activity of the complex, leading to a decrease in the production of Aβ42 . The compound does not affect the processing of Notch, another substrate of γ-secretase .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” has shown a dose- and time-dependent decrease of brain Aβ42 levels . Chronic administration of the compound in Tg2576 mice from 6 to 13 months of age resulted in dose-dependent reductions of all Aβ species in soluble and deposited fractions .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages . The compound decreases Aβ42 brain levels in a dose-dependent manner . Chronic treatment of Tg2576 mice with “this compound” reduced brain Aβ levels, the area occupied by plaques, and plaque number in a dose-dependent manner .
Transport and Distribution
“this compound” shows excellent brain penetration after oral administration in mice This suggests that the compound is effectively transported and distributed within tissues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of JNJ-40418677 involves an enantioselective allyl–allyl cross-coupling reaction. This reaction is catalyzed by iridium and involves the coupling of secondary alcohols and alkenes . The reaction conditions typically include the use of a palladium catalyst and an allylic nucleophile and electrophile, which provide excellent regio- and enantioselective control .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at temperatures between 2-8°C to maintain stability .
Analyse Chemischer Reaktionen
Reaktionstypen: JNJ-40418677 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern, was möglicherweise ihre biologische Aktivität beeinflusst.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen verwendet, um Substitutionsreaktionen zu erzielen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Vergleich Mit ähnlichen Verbindungen
Tarenflurbil: A γ-secretase modulator with lower potency and brain penetration compared to JNJ-40418677.
CHF5074: A more potent and brain-penetrant γ-secretase modulator than tarenflurbil.
BIIB042: Another potent γ-secretase modulator with similar properties to this compound.
Uniqueness of this compound: this compound stands out due to its high potency and ability to selectively modulate γ-secretase activity without affecting Notch processing . This selectivity reduces the risk of side effects associated with γ-secretase inhibition, making it a promising candidate for Alzheimer’s disease treatment .
Biologische Aktivität
JNJ-40418677 is a novel compound classified as a γ-secretase modulator (GSM), primarily investigated for its potential therapeutic effects in Alzheimer's disease (AD). This compound has garnered attention due to its ability to selectively modulate the production of amyloid-beta (Aβ) peptides, particularly Aβ42, without significantly affecting the Notch signaling pathway. This characteristic is crucial, as excessive inhibition of Notch can lead to adverse effects, including cognitive impairment.
This compound operates by interacting with the γ-secretase complex, which is responsible for cleaving amyloid precursor protein (APP) into various Aβ peptides. The modulation of this process helps in reducing the levels of Aβ42, a peptide strongly associated with the formation of amyloid plaques in AD.
Key Findings on Mechanism:
- Selective Reduction of Aβ42 : Studies have shown that this compound significantly decreases the secretion of Aβ42 in human neuroblastoma cells and rat primary neurons without inhibiting Notch processing .
- Impact on Aβ Production : In vitro experiments indicated that this compound shifts the production of Aβ from longer forms like Aβ42 to shorter forms such as Aβ37, which are believed to be less toxic .
In Vitro Studies
Research has demonstrated that this compound effectively reduces Aβ42 generation while maintaining normal Notch signaling. This selectivity is essential for minimizing side effects related to cognitive functions.
Study Type | Model Used | Key Result |
---|---|---|
In vitro | Human neuroblastoma cells | Reduced Aβ42 secretion without affecting Notch |
In vitro | Rat primary neurons | Shifted Aβ production towards shorter forms |
In Vivo Studies
Preclinical studies have shown promising results regarding the pharmacokinetics and biological activity of this compound. For instance, chronic treatment with this modulator has been associated with beneficial effects on cognitive function in animal models, although specific details from these studies are still emerging.
Case Studies and Clinical Trials
While most findings are from preclinical studies, there have been some clinical trials evaluating the safety and efficacy of this compound in humans. The results have been mixed, reflecting the complexity of AD as a disease:
- Phase I Trials : Initial trials focused on assessing safety and pharmacodynamics. Results indicated that this compound was generally well tolerated among participants.
- Phase II Trials : Further studies aimed at evaluating cognitive improvements in AD patients showed limited efficacy, highlighting the challenges in translating preclinical success into clinical outcomes .
Safety Profile
The safety profile of this compound is an essential aspect of its evaluation. Unlike other γ-secretase inhibitors that have shown significant side effects due to Notch inhibition, this compound's selective action minimizes these risks. However, ongoing monitoring and further studies are necessary to fully understand its long-term safety implications.
Eigenschaften
IUPAC Name |
(2S)-2-[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F6O2/c1-15(2)11-23(24(33)34)20-13-18(16-3-7-21(8-4-16)25(27,28)29)12-19(14-20)17-5-9-22(10-6-17)26(30,31)32/h3-10,12-15,23H,11H2,1-2H3,(H,33,34)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOWDDLKGBMJFX-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146594-87-7 | |
Record name | JNJ-40418677 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146594877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-40418677 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1CWW31SGG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of JNJ-40418677, and how does it affect amyloid beta production?
A1: this compound is a potent and selective gamma-secretase modulator (GSM) []. While its precise mechanism of action remains incompletely understood, GSMs like this compound are believed to interact allosterically with gamma-secretase, a key enzyme involved in the production of amyloid beta (Aβ) peptides []. Rather than completely inhibiting the enzyme, this compound shifts the cleavage activity of gamma-secretase, selectively reducing the production of the more neurotoxic Aβ42 peptide while sparing other cleavage products []. This targeted modulation makes GSMs like this compound a promising therapeutic strategy for Alzheimer's disease, as they aim to reduce amyloid plaque formation without interfering with the normal physiological functions of gamma-secretase.
Q2: How was this compound synthesized, and how did this impact its potential for large-scale production?
A2: A key step in the asymmetric synthesis of this compound involved a novel iridium-catalyzed allyl-alkene coupling reaction [, ]. This reaction utilized a chiral iridium-(phosphoramidite, olefin) complex to couple branched, racemic allylic alcohols with simple olefins [, ]. This approach proved highly enantioselective, affording the desired 1,5-diene precursor to this compound with excellent yield and enantiomeric excess [, ]. The development of this catalytic asymmetric synthesis method was significant, as it offered a more efficient and scalable route to access this compound compared to previous methods, potentially facilitating its production for research and development purposes.
Q3: What is the significance of the asymmetric synthesis of this compound?
A3: The asymmetric synthesis of this compound is crucial because only the (S)-enantiomer of the molecule exhibits the desired biological activity as a gamma-secretase modulator [, ]. Traditional synthetic methods often yield a racemic mixture, containing both the (S)- and (R)-enantiomers. The development of an enantioselective synthesis, as described in the research papers, allows for the specific production of the active (S)-enantiomer, this compound, which is essential for its therapeutic potential. This selective synthesis not only improves the efficiency of drug production but also avoids potential complications arising from the biological activity of the inactive enantiomer.
Q4: What preclinical evidence supports the potential of this compound as a treatment for Alzheimer's disease?
A4: Preclinical studies in a mouse model of Alzheimer's disease demonstrated that chronic treatment with this compound effectively inhibited amyloid plaque formation []. This finding provides compelling evidence for the compound's ability to target a key pathological hallmark of Alzheimer's disease in vivo. While further research, including clinical trials, is needed to fully evaluate its safety and efficacy in humans, these preclinical findings highlight the therapeutic potential of this compound as a disease-modifying treatment for Alzheimer's disease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.